molecular formula C8H8BrClOS B2735851 1-(5-Bromothiophen-2-yl)-4-chlorobutan-1-one CAS No. 80775-43-5

1-(5-Bromothiophen-2-yl)-4-chlorobutan-1-one

Cat. No.: B2735851
CAS No.: 80775-43-5
M. Wt: 267.57
InChI Key: BHJGWPLZRVQDNC-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-yl)-4-chlorobutan-1-one is an organic compound featuring a brominated thiophene ring and a chlorinated butanone chain

Scientific Research Applications

1-(5-Bromothiophen-2-yl)-4-chlorobutan-1-one has diverse applications in scientific research:

Safety and Hazards

The safety information for 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromothiophen-2-yl)-4-chlorobutan-1-one typically involves the bromination of thiophene followed by a series of substitution reactions. One common method includes the bromination of thiophene to form 5-bromothiophene, which is then subjected to a Friedel-Crafts acylation reaction with 4-chlorobutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromothiophen-2-yl)-4-chlorobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-2-yl)-4-chlorobutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can engage in π-π stacking interactions, while the chlorobutanone moiety can form hydrogen bonds or covalent bonds with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

    5-Bromothiophene-2-carbaldehyde: Shares the brominated thiophene ring but differs in the functional group attached to the ring.

    4-Chlorobutan-2-one: Contains the chlorinated butanone chain but lacks the thiophene ring.

Uniqueness: 1-(5-Bromothiophen-2-yl)-4-chlorobutan-1-one is unique due to the combination of both brominated thiophene and chlorinated butanone moieties, which confer distinct chemical reactivity and potential for diverse applications .

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)-4-chlorobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClOS/c9-8-4-3-7(12-8)6(11)2-1-5-10/h3-4H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJGWPLZRVQDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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